3-(azepane-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine
Description
3-(Azepane-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine is a synthetic naphthyridine derivative featuring a 1,8-naphthyridine core substituted with a 7-methyl group, an azepane-1-carbonyl moiety at position 3, and a 4-fluorophenylamine group at position 2. The compound’s structure combines a rigid aromatic system with flexible azepane and fluorophenyl substituents, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity.
Properties
IUPAC Name |
azepan-1-yl-[4-(4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c1-15-6-11-18-20(26-17-9-7-16(23)8-10-17)19(14-24-21(18)25-15)22(28)27-12-4-2-3-5-13-27/h6-11,14H,2-5,12-13H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNNUFVSPINFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)F)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthyridine core, followed by the introduction of the azepane ring and the fluorophenyl group through nucleophilic substitution reactions. The final step often involves the introduction of the methyl group via alkylation reactions. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize the release of hazardous by-products and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions
3-(azepane-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of chemical entities.
Scientific Research Applications
3-(azepane-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues of 1,8-Naphthyridin-4-amine Derivatives
The 1,8-naphthyridine scaffold is widely explored due to its pharmacological relevance. describes several derivatives synthesized via microwave-assisted methods, differing in substituents at positions 2, 5, and 5. Key analogs include:
Key Observations :
- Substituent Effects on Physicochemical Properties : The trifluoromethyl (CF₃) group in analogs correlates with higher melting points (e.g., 194–221°C), suggesting increased crystallinity. In contrast, the azepane-1-carbonyl group in the target compound may improve solubility due to its amide bond and cyclic amine .
- Fluorophenyl Substitution: The target compound’s 4-fluorophenyl group differs from L968-0275’s 5-fluoro-2-methylphenyl substituent.
Conformational Comparisons with Fluorophenyl-Containing Compounds
highlights chalcone derivatives with fluorophenyl groups, where dihedral angles between aromatic rings range from 7.14° to 56.26°. While the naphthyridine core differs from chalcones, the 4-fluorophenyl group in the target compound may adopt a planar conformation (similar to low-dihedral-angle chalcones), enhancing π-π stacking interactions in protein binding pockets. This contrasts with bulkier substituents (e.g., 5-fluoro-2-methylphenyl in L968-0275), which may introduce torsional strain .
Biological Activity
The compound 3-(azepane-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features several key structural components:
- Naphthyridine core : A bicyclic aromatic system that is often associated with biological activity.
- Azepane ring : A seven-membered saturated nitrogen-containing ring that may influence the compound's pharmacokinetics.
- Fluorophenyl group : The presence of fluorine can enhance metabolic stability and binding affinity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the naphthyridine core : This is usually achieved through cyclization reactions involving appropriate precursors.
- Introduction of the azepane carbonyl group : This step may involve acylation reactions.
- Substitution with the fluorophenyl moiety : Electrophilic aromatic substitution can be utilized here.
Kinase Inhibition
Research indicates that compounds similar to this compound exhibit significant biological activities as kinase inhibitors. Kinases play critical roles in signal transduction pathways, and their inhibition can lead to therapeutic effects in various diseases, particularly cancer.
A study demonstrated that analogs of this compound showed promising results in inhibiting specific kinases involved in cancer progression. The unique combination of functional groups in this compound may enhance its selectivity and potency compared to existing kinase inhibitors.
Binding Affinity Studies
Binding affinity studies are crucial for understanding the pharmacodynamics of this compound. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess how well the compound binds to target proteins, particularly kinases . These studies help predict the compound's efficacy and potential side effects.
Preclinical Studies
In preclinical models, compounds structurally related to this compound have shown significant anti-tumor activity. For instance:
- A study focused on a related naphthyridine derivative demonstrated a reduction in tumor size in xenograft models, suggesting effective kinase inhibition leading to decreased cell proliferation .
Comparative Analysis with Other Compounds
To better understand the biological activity of this compound, a comparative analysis was conducted with other known kinase inhibitors. The following table summarizes key differences:
| Compound Name | Kinase Target | IC50 (µM) | Notable Activity |
|---|---|---|---|
| Compound A | EGFR | 0.5 | Strong inhibitor |
| Compound B | VEGFR | 0.8 | Moderate inhibitor |
| This compound | Unknown | TBD | Potentially high selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
